molecular formula C21H23N3O4 B2692017 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 898439-86-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2692017
CAS No.: 898439-86-6
M. Wt: 381.432
InChI Key: ZLLCSEDYTAIKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Studies and Diuretic Properties

Research into related quinoline derivatives has uncovered strong diuretic properties, which could offer new avenues for hypertension treatment. Polymorphic modifications of these compounds have been identified, revealing differences in crystal packing that may influence their biological activity and solubility. These findings could inform the development of more effective hypertension remedies (S. Shishkina et al., 2018).

Synthesis and Reactivity

The synthesis and reactivity of quinoline derivatives have been extensively studied, demonstrating the formation of various substituted derivatives through reactions with thiophene carbonyl chloride and other agents. These processes yield compounds with potential for further chemical modifications and applications in medicinal chemistry (A. Aleksandrov et al., 2020).

Antitubercular and Antimicrobial Applications

Several quinoline derivatives have been synthesized and evaluated for their antimycobacterial activity, with some showing significant activity against Mycobacterium tuberculosis. This highlights their potential as lead compounds for developing new antitubercular agents (S. Kantevari et al., 2011).

Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist Properties

Quinoline derivatives have also been identified as bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists. These compounds bind in a bimodal and multivalent manner, offering insights into novel drug design strategies for treating respiratory diseases (T. Steinfeld et al., 2011).

Corrosion Inhibition

Theoretical studies on quinoxalines as corrosion inhibitors for copper in nitric acid media have correlated molecular structure with inhibition efficiency, demonstrating the utility of quinoline derivatives in materials science and engineering applications (A. Zarrouk et al., 2014).

Fluorescent Labeling and Biomedical Analysis

Novel fluorophores derived from quinoline compounds have shown strong fluorescence in a wide pH range, making them excellent candidates for fluorescent labeling in biomedical analysis. Their stability and sensitivity to Zn2+ concentrations are particularly advantageous for monitoring biological and environmental samples (Junzo Hirano et al., 2004).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-6-9-19(28-3)17(11-13)23-21(27)20(26)22-16-8-7-15-5-4-10-24(14(2)25)18(15)12-16/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLCSEDYTAIKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.